molecular formula C15H16BNO3 B1519908 (4-(Benzyl(methyl)carbamoyl)phenyl)boronic acid CAS No. 874219-49-5

(4-(Benzyl(methyl)carbamoyl)phenyl)boronic acid

Cat. No.: B1519908
CAS No.: 874219-49-5
M. Wt: 269.11 g/mol
InChI Key: LPRWGAHHEXCVJU-UHFFFAOYSA-N
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Description

“(4-(Benzyl(methyl)carbamoyl)phenyl)boronic acid” is a chemical compound with the molecular formula C15H16BNO3 . It is also known by other names such as “4-[(BENZYLOXY)CARBONYL]PHENYLBORONIC ACID” and "Acide {4-[(benzyloxy)carbonyl]phényl}boronique" .


Molecular Structure Analysis

The molecular structure of “this compound” can be found in various chemical databases . The compound has an average mass of 285.103 Da and a monoisotopic mass of 285.117249 Da .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, boronic acids are known to be involved in various chemical reactions. For instance, they are used in Suzuki-Miyaura coupling , and their protodeboronation has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a density of 1.2±0.1 g/cm3, a boiling point of 511.4±60.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.4 mmHg at 25°C .

Scientific Research Applications

Optical Modulation and Saccharide Recognition

Phenyl boronic acids (PBAs) are crucial for saccharide recognition and have applications in aqueous dispersion of single-walled carbon nanotubes (SWNTs). These compounds enable the quenching of near-infrared fluorescence in response to saccharide binding, demonstrating the potential for biosensing applications. The structure of PBAs, including electron-withdrawing or -donating substituents, significantly affects SWNT photoluminescence quantum yield, revealing a clear link between molecular structure and optical properties. Saccharide recognition using SWNT is demonstrated, showcasing selectivity toward pentoses, which is crucial for developing sensitive biosensors (Mu et al., 2012).

Glycoprotein Enrichment Platforms

Boronic acid ligand-modified magnetic nanoparticles have been developed for glycoprotein enrichment, a critical need in biomedical sciences and biomarker research. This approach utilizes distillation-precipitation polymerization (DPP) and click chemistry to achieve high adsorption capacity and remarkable selectivity toward glycoproteins, demonstrating potential applications in drug delivery and biosensing (Zhang et al., 2014).

Catalysis in Organic Reactions

Boronic acids serve as catalysts in organic reactions, promoting the transformation of hydroxy functional groups into useful products under mild conditions. This catalytic activity enables both electrophilic and nucleophilic modes of activation, facilitating amide formation from amines, cycloadditions, and conjugate additions. Alcohols can be activated to form carbocation intermediates for selective Friedel-Crafts-type reactions, and diols and saccharides form tetrahedral adducts increasing their nucleophilicity towards electrophiles. Boronic acid catalysis (BAC) offers mild, selective reaction conditions with high atom economy, underscoring the versatile role of boronic acids in synthetic chemistry (Hall, 2019).

Environmental and Biological Sensors

A colorimetric method for detecting mercury ions (Hg2+) in aqueous solutions utilizes gold nanoparticles (Au NPs) and mercaptophenyl boronic acid (MPBA). This method leverages the aggregation of Au NPs induced by MPBA and the formation of MPBA-Hg2+-MPBA complexes for sensitive and selective Hg2+ ion detection, applicable in environmental monitoring and potentially in medical diagnostics (Kong et al., 2017).

Electrochemical Studies

The electrochemical oxidation of benzoic acid on boron-doped diamond electrodes has been explored, revealing the potential for wastewater treatment applications. High anodic potentials lead to the incineration of organic pollutants like benzoic acid, showcasing the electrodes' resistance to fouling and their efficiency in decomposing complex organic compounds (Montilla et al., 2002).

Safety and Hazards

The compound is classified under the GHS07 hazard class . It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and if inhaled, the victim should be moved to fresh air and kept at rest in a comfortable position for breathing (P304+P340) .

Biochemical Analysis

Biochemical Properties

(4-(Benzyl(methyl)carbamoyl)phenyl)boronic acid plays a crucial role in biochemical reactions, particularly in the inhibition of serine proteases. This compound interacts with enzymes such as chymotrypsin and trypsin by forming a covalent bond with the serine residue in the active site. This interaction inhibits the enzyme’s activity, making this compound a potent inhibitor. Additionally, this compound can interact with proteins that have exposed diol groups, forming reversible covalent bonds that can be used to study protein function and interactions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways by inhibiting key enzymes involved in signal transduction. For example, the inhibition of serine proteases can lead to altered cell signaling and gene expression. Furthermore, this compound can affect cellular metabolism by interacting with metabolic enzymes, potentially leading to changes in metabolic flux and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of covalent bonds with target biomolecules. The compound’s boronic acid group reacts with the hydroxyl groups of serine residues in enzymes, leading to enzyme inhibition. This interaction is reversible, allowing for the study of dynamic biochemical processes. Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability is influenced by factors such as temperature and pH. Over extended periods, this compound may degrade, leading to a decrease in its inhibitory activity. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in terms of enzyme inhibition and metabolic changes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where a certain dosage is required to achieve the desired inhibitory effect .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with metabolic enzymes. The compound can inhibit enzymes involved in glycolysis and the citric acid cycle, leading to changes in metabolic flux and energy production. Additionally, this compound can interact with cofactors such as NADH and FADH2, further influencing metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via active transport mechanisms and can accumulate in specific tissues depending on its affinity for certain proteins. This distribution pattern can affect the compound’s overall activity and efficacy .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting metabolic enzymes and signaling pathways .

Properties

IUPAC Name

[4-[benzyl(methyl)carbamoyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BNO3/c1-17(11-12-5-3-2-4-6-12)15(18)13-7-9-14(10-8-13)16(19)20/h2-10,19-20H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPRWGAHHEXCVJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)N(C)CC2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20657414
Record name {4-[Benzyl(methyl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874219-49-5
Record name {4-[Benzyl(methyl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[N-Benzyl-N-(methylaminocarbonyl)]benzeneboronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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